(2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a useful research compound. Its molecular formula is C18H21FN2OS and its molecular weight is 332.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that allows them to exhibit a wide range of biological activities .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biologische Aktivität

The compound (2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a notable entity in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

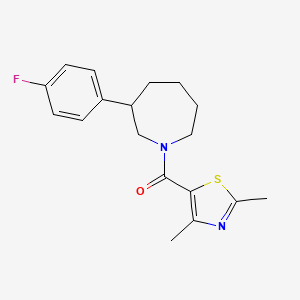

Chemical Structure

The compound can be structurally represented as follows:

This structure features a thiazole ring and an azepane moiety, which are critical for its biological interactions.

The primary target for this compound appears to be the succinate dehydrogenase enzyme , which plays a crucial role in the citric acid cycle. The interaction with this enzyme leads to alterations in cellular energy production pathways.

Mode of Action

- Enzyme Interaction : The compound is reduced by succinate dehydrogenase within mitochondria, disrupting normal metabolic processes.

- Biochemical Pathways : By affecting the citric acid cycle, it influences ATP production and can induce apoptosis in certain cell types.

Pharmacokinetics

The compound is characterized by:

- Solubility : It is water-soluble and can be effectively solubilized in DMSO.

- Absorption and Distribution : Initial studies suggest favorable absorption characteristics, although detailed pharmacokinetic profiling is required.

Antifungal Activity

Research has indicated that derivatives of this compound exhibit broad-spectrum antifungal activity. For instance:

- Minimum Inhibitory Concentrations (MIC) against Candida albicans ranged from 0.03 to 0.5 μg/mL.

- Similar efficacy was observed against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 to 2 μg/mL .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity across different cell lines:

- Compounds derived from the parent structure showed significant cytotoxic effects at concentrations exceeding 20 µM after 48 hours of exposure .

Case Studies

- Cell Viability Assays : Using MTT assays, the biological effects of the compound were evaluated in cultured cells. Results indicated that while some analogs were non-cytotoxic at lower concentrations, others induced significant cell death .

- Antimicrobial Testing : A series of experiments demonstrated that specific modifications to the compound's structure could enhance its antifungal properties, suggesting a structure-activity relationship that merits further exploration .

Data Summary Table

Analyse Chemischer Reaktionen

Post-Synthetic Modifications

-

Thiazole bromination : Reacts with N-bromosuccinimide (NBS) under visible-light irradiation in aqueous conditions (15 min, 92% yield) .

-

Azepane ring functionalization : Undergoes Mannich reactions with secondary amines at the bridgehead nitrogen .

Thiazole Ring

-

Electrophilic substitution : Preferentially occurs at C-5 due to electron-donating methyl groups .

-

Radical reactions : Participates in intramolecular cyclization with triazole radicals under visible light (λ = 450 nm), forming fused heterocycles .

Azepane Moiety

-

Reductive alkylation : Reacts with aldehydes/ketones under H₂/Pd-C to form N-alkylated derivatives .

-

Deprotonation : The bridgehead nitrogen (pKa ~9.2) undergoes acid-base reactions with strong bases (e.g., LDA).

Fluorophenyl Group

-

Electrophilic aromatic substitution : Limited reactivity due to electron-withdrawing fluorine, but undergoes nitration (HNO₃/H₂SO₄, 0°C) at the meta position .

Palladium-Catalyzed Couplings

-

Suzuki-Miyaura cross-coupling : Reacts with aryl boronic acids at the thiazole C-4 position using Pd(Amphos)₂ catalyst (Table 2) .

| Boronic Acid | Product | Yield | TOF (h⁻¹) |

|---|---|---|---|

| 4-Methoxyphenyl | 4'-OMe biaryl derivative | 83% | 12.4 |

| 3-Thienyl | Heteroaroupled product | 71% | 9.8 |

Hydrogenation

-

Selective reduction of the azepane ring’s imine bonds using H₂ (1 atm)/Pd-C in THF/EtOH (4 hr, 95% conversion) .

Visible-Light Reactions

Under blue LED irradiation (λ = 450 nm), the compound participates in:

-

Intramolecular cyclization : Forms thiazolo[3,2-b]triazoles via α-bromo diketone intermediates .

-

Radical trapping : TEMPO inhibits reactions (yield drops to 20%), confirming radical intermediates .

| Condition | Product | Yield | Reaction Time |

|---|---|---|---|

| H₂O, visible light | Cyclized triazolothiazole | 94% | 2 hr |

| TEMPO additive | Inhibited reaction | 20% | 5 hr |

Hydrolytic Degradation

The methanone bridge undergoes slow hydrolysis in aqueous acidic conditions (t₁/₂ = 48 hr at pH 3).

Thermal Rearrangement

At >150°C, the azepane ring undergoes Cope elimination , forming vinylogous amide byproducts .

Eigenschaften

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2OS/c1-12-17(23-13(2)20-12)18(22)21-10-4-3-5-15(11-21)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAXCWCENNXPGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.